N-(1'-(2-phenoxyethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide
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Description
N-(1'-(2-phenoxyethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C31H41F3N4O2 and its molecular weight is 558.69. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Characterization
Research in organic synthesis has led to the development of compounds with non-linear optical (NLO) properties and molecular docking analyses for anticancer activity. For example, the synthesis and characterization of complex molecules have been explored for their potential in inhibiting tubulin polymerization, which is a promising target for anticancer drugs (Jayarajan et al., 2019).
Molecular Docking and Anticancer Activity
Molecular docking studies have shown significant interactions with the colchicine binding site of tubulin, indicating potential for the inhibition of tubulin polymerization and, by extension, anticancer activity. These studies underscore the importance of chemical synthesis in developing new therapeutic agents (Jayarajan et al., 2019).
Development of PET Agents for Neuroinflammation Imaging
The synthesis of PET agents targeting specific enzymes involved in neuroinflammation has been reported, highlighting the importance of structural specificity in developing imaging agents for medical diagnostics. This research points to the potential of similar compounds in enhancing the diagnosis and understanding of neuroinflammatory conditions (Wang et al., 2018).
Properties
IUPAC Name |
N-[1-[1-(2-phenoxyethyl)piperidin-4-yl]piperidin-4-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41F3N4O2/c32-31(33,34)25-11-12-29(35-23-25)38(30(39)24-7-3-1-4-8-24)27-15-19-37(20-16-27)26-13-17-36(18-14-26)21-22-40-28-9-5-2-6-10-28/h2,5-6,9-12,23-24,26-27H,1,3-4,7-8,13-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHPFHYQFNGXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(C2CCN(CC2)C3CCN(CC3)CCOC4=CC=CC=C4)C5=NC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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